2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid
Overview
Description
The compound “2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid” is a chemical entity with the CAS Number 1240529-49-0 . It has a molecular weight of 246.22 and a molecular formula of C11H10N4O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 246.22 and a molecular formula of C11H10N4O3 . Other properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Synthesis and Reactivity : This compound and its derivatives have been synthesized and studied for their reactivity in different contexts. For example, Taguchi (1978) explored the synthesis of pyrimidine photoproducts similar in structure to this compound, formed by UV irradiation of DNA (Taguchi, 1978). Additionally, Brown and Waring (1978) studied the effects of substituents on the ionization of similar pyrimidin-2-yl acetic acid derivatives (Brown & Waring, 1978).
Potential in Drug Design : Several studies have explored derivatives of this compound in the context of drug design. Gangjee et al. (2005) synthesized compounds as potential antitumor agents, exploring their activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee et al., 2005).
Biological Screening : Pivazyan et al. (2019) conducted biological screening on derivatives of this compound, revealing a significant plant growth stimulating effect (Pivazyan et al., 2019).
Structural Studies : Chui et al. (2004) performed structural studies on similar compounds, discussing their molecular conformations based on NMR and X-Ray data (Chui et al., 2004).
Anticancer Potential : Sharma et al. (2012) synthesized derivatives and evaluated them for antimicrobial and anticancer potential, demonstrating significant activity against various cell lines (Sharma et al., 2012).
properties
IUPAC Name |
2-(4-methyl-6-oxo-2-pyrimidin-2-yl-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-6-7(5-8(16)17)11(18)15-10(14-6)9-12-3-2-4-13-9/h2-4H,5H2,1H3,(H,16,17)(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZETVWGAKTXHJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=NC=CC=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190759 | |
Record name | 1,6-Dihydro-4-methyl-6-oxo[2,2′-bipyrimidine]-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid | |
CAS RN |
1240529-49-0 | |
Record name | 1,6-Dihydro-4-methyl-6-oxo[2,2′-bipyrimidine]-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-4-methyl-6-oxo[2,2′-bipyrimidine]-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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